molecular formula C16H19N3O6S B2985359 methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886959-13-3

methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2985359
M. Wt: 381.4
InChI Key: YAAJJUIGTKYQSB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and similar compounds are central to research on heterocyclic compounds, which are crucial for developing new pharmaceuticals, agrochemicals, and materials. One study focuses on the phosphine-catalyzed [4 + 2] annulation process, a method to synthesize highly functionalized tetrahydropyridines. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form adducts with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, another study elaborates on synthesizing novel pyrido and thieno fused systems, showcasing the compound's utility as a precursor for complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activities and Potential Applications

Research into the biological activities and potential applications of compounds like methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate indicates their significance in developing therapeutic agents. For instance, a study explored the antitumor potential of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against triple-negative breast cancer (TNBC) cell lines. Some compounds demonstrated growth inhibition with minimal effects on non-tumorigenic cells, highlighting their potential as selective anticancer agents (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).

Chemical Modification and Derivatives

The versatility of methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in chemical synthesis is further evidenced by its use in creating a variety of derivatives. Studies demonstrate its role in the synthesis of dioxolanes, oxazolines, and other heterocyclic compounds through processes like palladium-catalyzed couplings and intramolecular cyclizations. These synthetic strategies open avenues for designing novel compounds with potential pharmaceutical applications (Calhelha & Queiroz, 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-17-14(21)12-9-3-4-19(16(22)23-2)7-11(9)26-15(12)18-13(20)10-8-24-5-6-25-10/h8H,3-7H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAJJUIGTKYQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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